molecular formula C11H17N B1582614 2,6-Diethyl-4-methylaniline CAS No. 24544-08-9

2,6-Diethyl-4-methylaniline

Cat. No.: B1582614
CAS No.: 24544-08-9
M. Wt: 163.26 g/mol
InChI Key: OIXUMNZGNCAOKY-UHFFFAOYSA-N
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Description

2,6-Diethyl-4-methylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, characterized by the presence of two ethyl groups and one methyl group attached to the benzene ring. This compound is typically a light yellow to yellow-orange liquid and is used as an intermediate in various chemical syntheses .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various dyes . Therefore, it can be inferred that its targets could be the molecules or structures that these dyes are designed to interact with.

Mode of Action

It is known that it plays a role in chemical reactions leading to the formation of colored compounds in dye synthesis . This suggests that it may interact with its targets by participating in chemical reactions that alter the targets’ properties, leading to the production of color.

Pharmacokinetics

It is known that this compound is a liquid at room temperature , which suggests that it may have good solubility in organic solvents. This could potentially influence its absorption and distribution properties. More research is needed to fully understand the pharmacokinetics of 2,6-Diethyl-4-methylaniline.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that this compound should be handled in a well-ventilated place and stored in closed vessels . This suggests that exposure to air and light could potentially affect its stability. Furthermore, it is known that this compound is harmful if swallowed or in contact with skin , indicating that its action and efficacy could be influenced by the physiological environment.

Biochemical Analysis

Biochemical Properties

2,6-Diethyl-4-methylaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with specific receptors on the cell surface.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to changes in their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the levels of specific proteins within the cell, thereby affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes. For example, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in metabolic pathways . These threshold effects highlight the importance of dosage in studying the biochemical properties of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biochemical properties compared to the parent compound . The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . Understanding these processes is essential for elucidating the overall effects of this compound on cellular function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the interactions of this compound with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diethyl-4-methylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with ethyl bromide and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The resulting amine is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethyl-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Diethyl-4-methylaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 2,6-Diethyl-4-nitroaniline
  • 2,6-Dimethyl-4-ethylaniline
  • 2,4-Diethyl-6-methylaniline

Comparison: 2,6-Diethyl-4-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability, making it suitable for specific applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

2,6-diethyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXUMNZGNCAOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041375
Record name 2,6-Diethyl-4-methylaniline
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24544-08-9
Record name 2,6-Diethyl-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24544-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diethyl-p-toluidine
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Record name 24544-08-9
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Record name 2,6-Diethyl-4-methylaniline
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Record name 2,6-diethyl-p-toluidine
Source European Chemicals Agency (ECHA)
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Record name 2,6-DIETHYL-P-TOLUIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,6-Diethyl-4-methylaniline in the synthesis of 2-(2,6-diethyl-4-methylphenyl)malonamide?

A1: this compound is a crucial starting material in the multi-step synthesis of 2-(2,6-diethyl-4-methylphenyl)malonamide. The process involves converting this compound to 2,6-diethyl-4-methyl-bromobenzene via the Sandmeyer reaction []. This bromide then undergoes palladium-catalyzed coupling with malononitrile, followed by hydrolysis to yield the final product, 2-(2,6-diethyl-4-methylphenyl)malonamide [].

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